molecular formula C18H15NO5 B5890128 2-(4-acetylphenyl)-4,5-dimethoxy-1H-isoindole-1,3(2H)-dione

2-(4-acetylphenyl)-4,5-dimethoxy-1H-isoindole-1,3(2H)-dione

Cat. No.: B5890128
M. Wt: 325.3 g/mol
InChI Key: JHXZNUSAPQCCMP-UHFFFAOYSA-N
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Description

2-(4-Acetylphenyl)-4,5-dimethoxy-1H-isoindole-1,3(2H)-dione is a synthetic organic compound belonging to the class of isoindole derivatives. This compound is characterized by the presence of an acetylphenyl group and two methoxy groups attached to the isoindole core. Isoindole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.

Mechanism of Action

Mode of Action

The mode of action of CBMicro_039188 is also not well-documented. Generally, a compound interacts with its targets, often proteins or enzymes, to modulate their function. This can result in a variety of changes, such as the activation or inhibition of the target, which can affect cellular processes .

Biochemical Pathways

Without specific information on the targets and mode of action of CBMicro_039188, it’s challenging to summarize the affected biochemical pathways and their downstream effects. Once the targets are identified, it would be possible to map out the biochemical pathways involved .

Pharmacokinetics

Pharmacokinetics involves the study of how a drug is absorbed, distributed, metabolized, and excreted (ADME) in the body These properties would typically be determined through in vitro and in vivo studies .

Result of Action

These effects would be determined through a variety of experimental methods, including cell-based assays, animal models, and potentially clinical trials .

Action Environment

Environmental factors can significantly influence a compound’s action, efficacy, and stability. Factors such as pH, temperature, and the presence of other molecules can affect a compound’s stability and its interaction with its targets . .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-acetylphenyl)-4,5-dimethoxy-1H-isoindole-1,3(2H)-dione typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-acetylbenzoic acid and 4,5-dimethoxyphthalic anhydride.

    Condensation Reaction: The starting materials undergo a condensation reaction in the presence of a suitable catalyst, such as polyphosphoric acid, to form the isoindole core.

    Cyclization: The intermediate product is then cyclized under controlled conditions to yield the final compound.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the final product. Common techniques include:

    Solvent Selection: Choosing appropriate solvents to facilitate the reaction and purification processes.

    Temperature Control: Maintaining optimal temperatures to ensure efficient reaction kinetics.

    Purification: Utilizing techniques such as recrystallization or chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions: 2-(4-Acetylphenyl)-4,5-dimethoxy-1H-isoindole-1,3(2H)-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced products.

    Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products:

    Oxidation Products: Corresponding carboxylic acids or ketones.

    Reduction Products: Alcohols or amines.

    Substitution Products: Derivatives with substituted functional groups.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications in the treatment of various diseases.

    Industry: Utilized in the development of novel materials and as a precursor for the synthesis of functionalized polymers.

Comparison with Similar Compounds

2-(4-Acetylphenyl)-4,5-dimethoxy-1H-isoindole-1,3(2H)-dione can be compared with other isoindole derivatives, such as:

    2-(4-Methylphenyl)-4,5-dimethoxy-1H-isoindole-1,3(2H)-dione: Similar structure but with a methyl group instead of an acetyl group.

    2-(4-Bromophenyl)-4,5-dimethoxy-1H-isoindole-1,3(2H)-dione: Contains a bromine atom instead of an acetyl group.

    2-(4-Nitrophenyl)-4,5-dimethoxy-1H-isoindole-1,3(2H)-dione: Contains a nitro group instead of an acetyl group.

The uniqueness of this compound lies in its specific functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

2-(4-acetylphenyl)-4,5-dimethoxyisoindole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15NO5/c1-10(20)11-4-6-12(7-5-11)19-17(21)13-8-9-14(23-2)16(24-3)15(13)18(19)22/h4-9H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHXZNUSAPQCCMP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(C=C1)N2C(=O)C3=C(C2=O)C(=C(C=C3)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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